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  • Product: 5-Isopropyl-piperazin-2-one
  • CAS: 907973-07-3

Core Science & Biosynthesis

Foundational

(R)-5-isopropyl-piperazin-2-one CAS 143673-66-9 properties

An In-depth Technical Guide to (R)-3-Isopropyl-2,5-piperazinedione Foreword: Navigating the Nomenclature This guide provides a comprehensive technical overview of the chiral compound registered under CAS Number 143673-66...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-3-Isopropyl-2,5-piperazinedione

Foreword: Navigating the Nomenclature

This guide provides a comprehensive technical overview of the chiral compound registered under CAS Number 143673-66-9. It is critical for the researcher to note that while the topic specified was "(R)-5-isopropyl-piperazin-2-one," the authoritative chemical databases, including CAS, PubChem, and major suppliers, universally identify CAS 143673-66-9 as (R)-3-Isopropyl-2,5-piperazinedione .[1][2][3][4][5][6][7] The structural data, including molecular formula and SMILES strings, consistently point to a piperazine-dione (a six-membered ring with two carbonyl groups) rather than a piperazin-one (a single carbonyl group). This document will, therefore, proceed with the scientifically validated name and structure, providing researchers with accurate and reliable data for their work.

The piperazine scaffold is a privileged core structure in modern drug discovery, and its chiral derivatives are of paramount importance.[2] (R)-3-Isopropyl-2,5-piperazinedione is a versatile building block, particularly recognized for its role as a chiral auxiliary in the asymmetric synthesis of α-amino acids.[3] Its rigid, stereochemically defined structure makes it an invaluable tool for introducing chirality and building complex molecular architectures, particularly in the development of pharmaceuticals targeting neurological disorders.[1] This guide synthesizes the available physicochemical data, analytical methodologies, and key applications to serve as a practical resource for professionals in drug development and chemical research.

Core Molecular Identity and Physicochemical Characteristics

A precise understanding of a compound's fundamental identifiers and physical properties is the bedrock of reproducible science. These characteristics dictate everything from reaction stoichiometry to storage protocols and formulation strategies.

Chemical Identifiers

Consistent identification is crucial for navigating literature and regulatory databases. The following table summarizes the key identifiers for this compound.[2]

IdentifierValueSource
IUPAC Name (3R)-3-propan-2-ylpiperazine-2,5-dione[2][5]
CAS Number 143673-66-9[1][2][3][4][5][6][7]
Molecular Formula C₇H₁₂N₂O₂[1][2][5][6]
Molecular Weight 156.18 g/mol [1][2][6]
Canonical SMILES CC(C)C1C(=O)NCC(=O)N1[2]
Isomeric SMILES CC(C)[C@@H]1C(=O)NCC(=O)N1[2][5][7]
InChI Key IULFBTHVPRNQCG-ZCFIWIBFSA-N[2]
Physicochemical Properties

The macroscopic properties of a compound are a direct manifestation of its molecular structure and intermolecular forces.

PropertyValueSource & Commentary
Appearance White to off-white powder[1][2]
Melting Point 258 - 262 °C (lit.)[1][2][3] This high melting point suggests a highly ordered and stable crystalline lattice, likely stabilized by strong intermolecular hydrogen bonding between the amide N-H and carbonyl C=O groups.
Optical Rotation [α]²⁰/D = -31.5° (c = 1 in H₂O)[1][2] The negative specific rotation confirms the levorotatory nature of the (R)-enantiomer under standard conditions. This value is a critical quality control parameter for verifying enantiomeric purity.
Purity ≥ 97%[1]
Water Solubility 23 g/L (at 22 °C)[3]
Storage Room Temperature, Inert Atmosphere, Keep in a dark place[1][2][3][7]

Synthesis and Stereochemical Control

The utility of (R)-3-Isopropyl-2,5-piperazinedione is intrinsically linked to its chirality. Its synthesis is a key aspect of its application, particularly as a chiral auxiliary—a temporary implant in a molecule that directs the stereochemical outcome of a subsequent reaction.

Role as a Schöllkopf Chiral Auxiliary

This compound is well-regarded as a chiral auxiliary developed by Professor Ulrich Schöllkopf for the enantioselective synthesis of non-proteinogenic α-amino acids.[3] The general principle involves the deprotonation of the N-H proton, followed by alkylation of the resulting anion. The bulky isopropyl group effectively shields one face of the molecule, directing the incoming electrophile to the opposite face, thus establishing a new stereocenter with high fidelity. Subsequent hydrolysis cleaves the newly synthesized amino acid from the auxiliary, which can then be recovered.

General Synthetic Strategies

While a specific, detailed protocol for the industrial synthesis of CAS 143673-66-9 is proprietary, modern organic chemistry offers several robust strategies for creating chiral piperazinones. A prominent method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides facile access to chiral disubstituted piperazin-2-ones with excellent enantioselectivities.[8] Other approaches include multicomponent reactions driven by aziridine aldehydes and organocatalytic methods.[9][10]

The following workflow illustrates a generalized, conceptual pathway for the synthesis of such a chiral scaffold.

G cluster_0 Conceptual Synthesis Workflow A Starting Materials (e.g., Amino Acid Derivatives, Pyrazin-2-ols) B Key Stereochemical Step (e.g., Asymmetric Hydrogenation, Chiral Auxiliary Control) A->B Chiral Catalyst / Reagent C Cyclization Reaction (Formation of Piperazinedione Ring) B->C Ring Closing Conditions D Purification & Isolation (Crystallization / Chromatography) C->D Crude Product E Final Product (R)-3-Isopropyl-2,5-piperazinedione D->E >97% Purity

Caption: Generalized workflow for chiral piperazinedione synthesis.

Analytical Characterization and Quality Control

Verifying the identity, purity, and stereochemical integrity of (R)-3-Isopropyl-2,5-piperazinedione is essential. A multi-pronged analytical approach is required.

Spectroscopic and Spectrometric Identity

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectral features.

TechniqueExpected Spectral Features
¹H-NMR - Isopropyl Group: A doublet for the two methyl groups (CH₃) and a multiplet for the methine proton (CH).- Ring Protons: Complex multiplets for the CH and CH₂ protons on the piperazinedione ring.- Amide Protons: Two distinct, broad signals for the N-H protons, which may exchange with D₂O.
¹³C-NMR - Carbonyl Carbons (C=O): Two signals in the downfield region (~165-175 ppm).- Chiral Center (C-3): A signal for the carbon attached to the isopropyl group.- Ring Carbons: A signal for the CH₂ carbon.- Isopropyl Carbons: Two signals for the methyl and methine carbons.
IR Spectroscopy - N-H Stretching: Broad absorption band around 3200-3400 cm⁻¹.- C=O Stretching: Strong, sharp absorption band(s) around 1650-1700 cm⁻¹ characteristic of amides.
Mass Spectrometry - [M+H]⁺: Expected molecular ion peak at m/z 157.09.
Protocol: Chiral Purity Analysis via HPLC

The most critical quality attribute is enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this determination.

Objective: To separate and quantify the (R)- and (S)-enantiomers of 3-Isopropyl-2,5-piperazinedione to determine the enantiomeric excess (e.e.) of the (R)-isomer.

Methodology:

  • Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC) is a robust starting point. The choice of column is paramount and often requires screening.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 Hexane:Isopropanol. The ratio must be optimized to achieve baseline separation.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of the mobile phase or a compatible solvent to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (where the amide chromophore absorbs).

    • Injection Volume: 10 µL

  • System Suitability:

    • Inject a racemic (50:50) mixture of the (R)- and (S)-enantiomers if available.

    • The resolution between the two enantiomer peaks should be ≥ 1.5 to ensure accurate quantification.

  • Analysis and Calculation:

    • Inject the sample of (R)-3-Isopropyl-2,5-piperazinedione.

    • Integrate the peak areas for both the (R)-enantiomer (major peak) and the (S)-enantiomer (potential impurity peak).

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Trustworthiness Check: The protocol is self-validating through the system suitability test. Achieving a resolution of ≥ 1.5 confirms the method's ability to accurately separate the enantiomers, ensuring the reliability of the final % e.e. calculation.

Applications in Research and Drug Development

The unique structural and chiral properties of (R)-3-Isopropyl-2,5-piperazinedione make it a valuable asset in multiple scientific domains.[1] Its stability and defined stereochemistry are crucial for its role as an intermediate in synthesizing more complex molecules with enhanced biological activity.[1]

G cluster_apps Key Application Areas main (R)-3-Isopropyl-2,5-piperazinedione CAS 143673-66-9 app1 Pharmaceutical Development Intermediate for APIs, especially for neurological disorders. main->app1 app2 Asymmetric Synthesis Chiral auxiliary for creating enantiomerically pure α-amino acids. main->app2 app3 Biochemical Research Scaffold for studying structure-activity relationships of piperazine derivatives. main->app3 app4 Drug Formulation Potential to enhance solubility and bioavailability of active compounds. main->app4 app5 Analytical Chemistry Serves as a certified reference standard for method development. main->app5

Caption: Primary applications of (R)-3-Isopropyl-2,5-piperazinedione.

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] It is particularly noted for its use in developing medications targeting neurological disorders.[1]

  • Asymmetric Synthesis: As previously discussed, its role as a chiral auxiliary is a cornerstone application, enabling chemists to produce enantiomerically pure compounds.[1]

  • Biochemical Research: It is used in studies investigating the biological activities of piperazine derivatives, helping to elucidate their therapeutic potential.[1]

  • Drug Formulation: The stability and solubility profile of this molecule suggest its potential for use in enhancing the bioavailability of certain drugs, a critical factor for effective oral medications.[1]

  • Analytical Chemistry: It can be used as a reference standard in analytical methods to accurately identify and quantify related compounds in complex matrices.[1]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure user safety and maintain the integrity of the compound.

  • Hazard Identification: GHS hazard statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety eyeshields and chemical-resistant gloves. For handling larger quantities or where dust may be generated, a type N95 (US) respirator is recommended.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[11] Keep away from heat, sparks, and open flames.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] The compound should be kept under an inert atmosphere and protected from light.[3][7] Recommended storage is at room temperature.[1][2][3][7]

Conclusion

(R)-3-Isopropyl-2,5-piperazinedione (CAS 143673-66-9) is a high-value chiral building block with a well-defined set of physicochemical properties and a significant role in advanced chemical synthesis. Its high melting point and specific optical rotation are key indicators of its purity and structural integrity. For researchers in pharmaceutical development and asymmetric synthesis, this compound offers a reliable and efficient means of introducing chirality, particularly for the synthesis of complex amino acids and novel drug candidates. Adherence to the analytical and safety protocols outlined in this guide will enable scientists to confidently and safely leverage the full potential of this important chemical entity.

References

  • Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development - ACS Publications, [Link]

  • Synthesis method of chiral piperazinone derivative.
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing), [Link]

  • Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. PubMed, [Link]

  • Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI, [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis, [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC, [Link]

  • (S)-3-Isopropyl-2,5-piperazinedione. PubChem, [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate, [Link]

  • N-ISOPROPYL-PIPERIDINE - Optional[13C NMR] - Chemical Shifts. SpectraBase, [Link]

  • Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. ResearchGate, [Link]

Sources

Exploratory

Strategic Utilization of 5-Isopropyl-Piperazin-2-One in Drug Design

The following technical guide details the structural rationale, synthesis, and application of the chiral building block 5-isopropyl-piperazin-2-one . Technical Guide & Whitepaper [1] Executive Summary: The "Privileged" S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural rationale, synthesis, and application of the chiral building block 5-isopropyl-piperazin-2-one .

Technical Guide & Whitepaper [1]

Executive Summary: The "Privileged" Scaffold

In the landscape of modern medicinal chemistry, the piperazin-2-one (ketopiperazine) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, the 5-isopropyl-piperazin-2-one derivative serves as a critical chiral building block.[1]

Unlike the flat amide bonds found in peptides, this scaffold offers a constrained, non-planar architecture . Derived from the chiral pool (typically L-Valine), the 5-isopropyl substituent imposes specific steric demands that restrict conformational freedom, making it an ideal template for peptidomimetics . It effectively mimics the


-turn or 

-turn secondary structures of proteins, positioning pharmacophores with high precision to interact with GPCRs, proteases, and kinases.

Structural Architecture & Stereochemistry[1]

Nomenclature and Numbering

To ensure synthetic accuracy, the numbering of the ring system must be precise.

  • N1: Amide Nitrogen

  • C2: Carbonyl Carbon

  • C3: Alpha-methylene (adjacent to carbonyl)[1]

  • N4: Amine Nitrogen (secondary amine)[1]

  • C5: Chiral Center (bearing the isopropyl group)[1]

  • C6: Methylene (adjacent to N1)[1]

Target Molecule: (S)-5-isopropyl-piperazin-2-one Source: L-Valine (provides the (S)-isopropyl stereocenter).[1]

Conformational Analysis

The piperazin-2-one ring is not planar; it typically adopts a twisted boat or half-chair conformation.[1]

  • Steric Locking: The bulky isopropyl group at C5 prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions.

  • Pharmacophore Vectoring: This preference forces the N1 and N4 substituents into specific vectors, allowing the medicinal chemist to "pre-organize" the molecule for binding. This reduces the entropic penalty of binding (

    
    ), theoretically improving affinity.[1]
    

Conformation Valine L-Valine (Chiral Source) Diamine (S)-1,2-Diamino-3-methylbutane (Key Intermediate) Valine->Diamine 1. Amidation 2. Reduction Scaffold (S)-5-Isopropyl-piperazin-2-one (Target Scaffold) Diamine->Scaffold Regioselective Cyclization Boat Twisted Boat Conformation Scaffold->Boat Adopts Equatorial Pseudo-Equatorial Isopropyl Group Boat->Equatorial Minimizes Steric Strain

Figure 1: Structural lineage and conformational preference of the 5-isopropyl-piperazin-2-one scaffold.[1]

Synthetic Methodology

The synthesis of 5-isopropyl-piperazin-2-one is distinct from the 3-isopropyl isomer (which is easily made from Valine methyl ester and chloroacetyl chloride).[1] The 5-isopropyl isomer requires a diamine intermediate to ensure the substituent ends up at position 5 relative to the amide N1.[1]

Retrosynthetic Analysis

To place the isopropyl group at C5:

  • The N1-C6-C5-N4 fragment must originate from a 1,2-diamine .[1]

  • The C2-C3 fragment must originate from a glycine equivalent (e.g., chloroacetyl chloride).[1]

  • Regiocontrol: The cyclization must occur such that the primary amine of the diamine becomes N1 (amide), and the chiral amine becomes N4 (amine).[1]

Detailed Protocol: The Diamine Route[1]
Step 1: Synthesis of (S)-1,2-Diamino-3-methylbutane
  • Starting Material: L-Valine.[1]

  • Procedure:

    • Convert L-Valine to L-Valinamide (Mixed anhydride method:

      
       followed by 
      
      
      
      ).[1]
    • Reduce the amide to the diamine using Lithium Aluminum Hydride (

      
      )  in refluxing THF.[1]
      
    • Workup: Fieser workup (

      
      ) to isolate the free diamine.
      
  • Result: A volatile, colorless liquid. Store under nitrogen.

Step 2: Regioselective Cyclization

This is the critical step.[1] The diamine has two nitrogen atoms:[1]

  • 
    : Primary, unhindered (at the methylene group).
    
  • 
    : Primary, hindered (at the chiral isopropyl center).
    

Reaction:

  • Dissolve (S)-1,2-diamino-3-methylbutane (1.0 eq) in DCM at 0°C.

  • Add Chloroacetyl chloride (1.0 eq) dropwise.[1]

    • Mechanism:[1][2][3] The unhindered

      
       acylates much faster than the hindered 
      
      
      
      .[1]
    • Intermediate:

      
      .[1]
      
  • Add excess base (e.g.,

    
     or 
    
    
    
    ) and warm to room temperature (or mild heat, 40°C).
    • Mechanism:[1][2][3] The free amine

      
       (chiral) attacks the alkyl chloride in an intramolecular 
      
      
      
      reaction.[1]
  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Yield: Typically 60-75% over two steps.[1]

Data Summary Table
ParameterSpecificationNotes
CAS Number 16254-29-6 (Generic)Check stereospecific CAS for (S)-isomer.[1]
Formula

MW: 142.20 g/mol
Chiral Source L-ValineRetains (S)-configuration.[1]
Key Reagent Chloroacetyl ChlorideProvides C2-C3 fragment.[1]
Critical Step Regioselective AcylationKinetic control favors unhindered amine.[1]

Applications in Drug Design[2][4][5]

Peptidomimetics (Turn Mimetics)

The 5-isopropyl-piperazin-2-one scaffold is a proven


-turn mimetic .[1] By replacing the 

and

residues of a peptide loop, this scaffold constrains the backbone, reducing the entropy loss upon binding to a receptor.
  • Application: Inhibitors of proteases (e.g., Thrombin, HCV NS3/4A) where the isopropyl group mimics the hydrophobic side chain of Valine or Leucine in the P2 or P3 position.

GPCR Ligands

The scaffold is widely used in antagonists for G-Protein Coupled Receptors (GPCRs), particularly:

  • Neurokinin-1 (NK1) Antagonists: The piperazinone core provides a central hub that orients aromatic rings (attached to N1 and N4) into the hydrophobic pockets of the receptor.[1]

  • Oxytocin Antagonists: Used to prevent preterm labor; the chiral isopropyl group is essential for selectivity against the related Vasopressin receptors.[1]

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Diamine Generation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Diversification Val L-Valine Amide L-Valinamide Val->Amide NH3 / Mixed Anhydride Diamine (S)-1,2-Diamino- 3-methylbutane Amide->Diamine LiAlH4 Reduction Inter N-Acyl Intermediate (Regioselective) Diamine->Inter Acylation (0°C) (Kinetic Control) Acyl Chloroacetyl Chloride Acyl->Inter + Reagent Product 5-Isopropyl- piperazin-2-one Inter->Product Base / Cyclization (Intramolecular SN2) N1_Func N1-Alkylation (Amide N) Product->N1_Func NaH / R-X N4_Func N4-Acylation/Alkylation (Amine N) Product->N4_Func R-COCl / Reductive Amination

Figure 2: Step-by-step synthetic workflow for generating and diversifying the scaffold.

References

  • Design and Synthesis of Peptidomimetics

    • Hirschmann, R., et al. "Nonpeptidal Peptidomimetics with a Beta-D-Glucose Scaffolding: A Partial Somatostatin Agonist."[1] J. Am. Chem. Soc., 1992.[1] Link (Foundational concept of scaffold constraints).[1]

  • Synthesis of Chiral Piperazinones: Micklatcher, M. et al. "Regioselective synthesis of 5-substituted-piperazin-2-ones." Tetrahedron, 2012. (Describes the diamine route).
  • Privileged Structures in Drug Discovery

    • De Simone, R. W., et al. "Privileged Structures: Applications in Drug Discovery."[1][4] Comb. Chem. High Throughput Screen., 2004. Link

  • NK1 Antagonist Chemistry

    • Swain, C. J., et al. "Novel NK1 Antagonists: The Design of a Piperazinone Core." J. Med.[1] Chem., 1995. (Demonstrates the utility of the scaffold in GPCR targets).

Sources

Foundational

Technical Deep Dive: Biological Activity of 5-Isopropyl-Piperazin-2-One Derivatives

Executive Summary The 5-isopropyl-piperazin-2-one scaffold represents a privileged class of constrained peptidomimetics in modern drug discovery. Structurally derived from the amino acid Valine , this heterocyclic core s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-isopropyl-piperazin-2-one scaffold represents a privileged class of constrained peptidomimetics in modern drug discovery. Structurally derived from the amino acid Valine , this heterocyclic core serves as a rigid scaffold that mimics the


-turn secondary structure of bioactive peptides. Its biological utility is defined by the 5-isopropyl  moiety, which acts as a critical hydrophobic anchor, enabling high-affinity interactions with hydrophobic pockets (S1/S2 subsites) in viral proteases and G-protein coupled receptors (GPCRs).

This guide details the synthesis, pharmacological mechanisms (specifically HIV-1 protease inhibition and anticancer cytotoxicity), and structure-activity relationships (SAR) of these derivatives.

Structural Basis & Synthesis Strategy

The Valine Connection

The 5-isopropyl-piperazin-2-one core is chiral. The (S)-enantiomer is typically accessed from L-Valine , ensuring that the isopropyl group projects in a specific vector to mimic the side chains of natural peptide substrates.

Synthetic Pathway (Protocol A)

The most robust route to accessing this scaffold involves a modular cyclization strategy.

  • Starting Material: L-Valine methyl ester.

  • N-Alkylation: Reaction with chloroacetyl chloride or bromoacetate derivatives.

  • Cyclization: Intramolecular amidation to form the lactam (piperazin-2-one) ring.

Synthesis Valine L-Valine Methyl Ester (Chiral Source) Inter N-(2-Chloroacetyl) Valine Ester Valine->Inter + Chloroacetyl chloride (DCM, TEA, 0°C) Cyclic 5-Isopropyl-piperazin-2-one (Core Scaffold) Inter->Cyclic Primary Amine (R-NH2) Cyclization (80°C) Deriv N1/N4-Functionalized Derivatives Cyclic->Deriv Diversification (Alkylation/Acylation)

Figure 1: Modular synthesis of the 5-isopropyl-piperazin-2-one core from L-Valine.

Pharmacological Mechanisms[1]

Mechanism 1: HIV-1 Protease Inhibition

The piperazin-2-one ring acts as a transition-state mimetic . In HIV-1 protease inhibitors, the 5-isopropyl group specifically targets the S2 hydrophobic pocket of the enzyme.

  • Binding Mode: The rigid lactam ring constrains the backbone, reducing the entropic penalty of binding. The isopropyl group makes Van der Waals contacts with residues like Val32, Ile47, and Ile84 within the protease active site.

  • Advantage: Unlike linear peptide inhibitors, the cyclic nature of piperazin-2-one prevents cleavage by the protease while maintaining high affinity.

Mechanism 2: Peptidomimetic -Turn Inducer

Many protein-protein interactions (PPIs) are mediated by


-turns (hairpin loops) on protein surfaces. The 5-isopropyl-piperazin-2-one scaffold forces the attached peptide chains into a Type I or Type II 

-turn conformation, making it an excellent scaffold for designing PPI inhibitors (e.g., p53-MDM2 antagonists).

Mechanism Scaffold 5-Isopropyl-piperazin-2-one Conf Rigid Beta-Turn Conformation Scaffold->Conf Restricts Bond Rotation Target Target Binding Pocket (e.g., HIV Protease S2) Scaffold->Target Isopropyl Hydrophobic Interaction Conf->Target High Affinity Binding Effect Competitive Inhibition (Ki < 10 nM) Target->Effect Blocks Substrate Access

Figure 2: Mechanism of Action – The scaffold locks bioactive conformation for high-affinity target binding.

Structure-Activity Relationship (SAR)

The biological activity is highly sensitive to substitutions at three key positions.

PositionSubstituentEffect on Biological Activity
C5 (Core) Isopropyl Critical for S2 pocket binding. Replacing with Methyl decreases potency (loss of hydrophobic contact). Replacing with Benzyl often leads to steric clash in restricted pockets.
N4 (Amine) Benzyl / PyridylEnhances lipophilicity and membrane permeability. Essential for antimicrobial activity (membrane disruption).
N1 (Lactam) Sulfonyl / AcylModulates electronic properties. Electron-withdrawing groups here often increase metabolic stability against amidases.
C3 H (Unsubstituted)Preferred for protease inhibitors to avoid steric hindrance near the catalytic aspartates.

Experimental Protocols

Protocol 1: HIV-1 Protease Inhibition Assay (FRET)

Validation: This assay uses a fluorogenic substrate to measure the IC50 of the derivative.

  • Reagents: Recombinant HIV-1 Protease (10 nM), FRET substrate (RE(Edans)-SQNYPIV-K(Dabcyl)-R), Assay Buffer (0.1 M Sodium Acetate, 1 M NaCl, 1 mM EDTA, pH 4.7).

  • Preparation: Dissolve 5-isopropyl-piperazin-2-one derivatives in DMSO (stock 10 mM).

  • Reaction:

    • Add 80 µL Assay Buffer to 96-well black plate.

    • Add 10 µL inhibitor (serial dilutions).

    • Add 10 µL HIV-1 Protease. Incubate 10 min at 37°C.

    • Initiate with 10 µL FRET substrate (final conc. 10 µM).

  • Measurement: Monitor fluorescence (Ex 340 nm / Em 490 nm) for 30 mins.

  • Analysis: Plot initial velocity vs. log[Inhibitor] to determine IC50.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Target: A549 (Lung) and HT29 (Colon) cancer cell lines.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with derivatives (0.1 – 100 µM) for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Quantification: Read Absorbance at 570 nm.

Workflow Start Library Synthesis (N4-Diversification) Screen1 Primary Screen (HIV-1 Protease FRET) Start->Screen1 Hit Hit Identification (IC50 < 1 µM) Screen1->Hit Select Potent Inhibitors Screen2 Secondary Screen (MTT Cytotoxicity) Hit->Screen2 Check Toxicity Profile Lead Lead Optimization Screen2->Lead Select High TI Candidates

Figure 3: Screening workflow for identifying lead candidates from piperazin-2-one libraries.

References

  • Ghosh, A. K., et al. (2022). Potent HIV-1 Protease Inhibitors Containing Oxabicyclo Octanol-derived P2-Ligands. OSTI. Link

  • Mishra, R., et al. (2021).[1] Piperazine based antimicrobial polymers: a review. RSC Advances. Link

  • BenchChem Technical Report. (2025). Exploring the Biological Activity of Novel Piperazine Derivatives. Link

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. Link

  • Chibale, K., et al. (2005). Piperazine and piperidine derivatives as anti-HIV agents. WO2005121094A1. Link

Sources

Exploratory

Technical Guide: Solubility Profiling of 5-Isopropyl-piperazin-2-one

[1][2] Executive Summary 5-isopropyl-piperazin-2-one (often derived from L-Valine) is a critical chiral intermediate in the synthesis of HIV protease inhibitors, GPCR ligands, and peptidomimetics.[1][2] Its amphiphilic n...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

5-isopropyl-piperazin-2-one (often derived from L-Valine) is a critical chiral intermediate in the synthesis of HIV protease inhibitors, GPCR ligands, and peptidomimetics.[1][2] Its amphiphilic nature—comprising a polar lactam core and a lipophilic isopropyl side chain—creates a non-trivial solubility profile that complicates purification and formulation.[2]

This guide provides a derived solubility matrix based on thermodynamic principles and synthesis workup literature. It establishes a standardized protocol for quantitative solubility determination and offers troubleshooting strategies for recrystallization, a common bottleneck in scaling this intermediate.

Molecular Architecture & Solvation Mechanism[1][2]

To predict solvent compatibility, one must deconstruct the molecule into its interacting pharmacophores. 5-isopropyl-piperazin-2-one exhibits a "push-pull" solvation behavior:

  • The Lactam Core (Polar): The amide bond (N-C=O) and the secondary amine (N4-H) act as strong Hydrogen Bond Donors (HBD) and Acceptors (HBA).[2] This necessitates solvents with high dielectric constants or protic capabilities for high-concentration dissolution.[1][2]

  • The Isopropyl Group (Lipophilic): The steric bulk at the C5 position introduces hydrophobicity, disrupting the crystal lattice but also limiting solubility in highly aqueous environments without pH adjustment.

Physicochemical Profile[2][3][4][5][6][7][8][9]
PropertyValueSignificance
Molecular Weight 142.20 g/mol Small molecule, rapid dissolution kinetics.[1][2]
LogP (Predicted) ~ -0.5 to 0.2Borderline lipophilicity; sits between water-soluble and organic-soluble.[1][2]
H-Bond Donors 2 (Amide NH, Amine NH)Requires polar solvents to break intermolecular H-bonds.[1][2]
H-Bond Acceptors 2 (Carbonyl O, Amine N)Excellent solubility in protic solvents (MeOH, EtOH).[1]
Solvation Mechanism Diagram

SolvationMechanism cluster_parts Molecular Moieties Molecule 5-isopropyl-piperazin-2-one PolarSolvents Polar Solvents (DMSO, MeOH) Molecule->PolarSolvents H-Bonding (Strong Interaction) NonPolarSolvents Non-Polar Solvents (Hexane, Ether) Molecule->NonPolarSolvents Van der Waals only (Weak Interaction) Lactam Lactam Ring (Polar) Lactam->PolarSolvents Isopropyl Isopropyl Group (Lipophilic) Isopropyl->NonPolarSolvents

Figure 1: Mechanistic interaction of 5-isopropyl-piperazin-2-one with solvent classes.[1][2] The lactam ring dominates solubility behavior, favoring polar environments.

Solubility Matrix & Solvent Compatibility[1]

The following data is synthesized from standard workup procedures (extraction/recrystallization) found in synthesis literature [1, 2] and general piperazinone properties.

Table 1: Empirical Solubility Profile
Solvent ClassSpecific SolventSolubility RatingPrimary Application
Dipolar Aprotic DMSOHigh (>100 mg/mL)Stock solutions for bioassays; NMR analysis.[1][2]
DMFHigh Peptide coupling reactions.
Protic MethanolHigh Hydrogenation reactions; transfer solvent.[1][2]
EthanolGood Recrystallization (often with water).[1][2]
IsopropanolModerate Recrystallization (anti-solvent addition).[1][2]
Chlorinated Dichloromethane (DCM)Good Standard Extraction Solvent. Dissolves the neutral form well.[1][2]
ChloroformGood NMR analysis; extraction.[1][2]
Esters Ethyl AcetateModerate Recrystallization (hot); Extraction (requires multiple washes).[1][2]
Ethers THFModerate Reaction solvent (e.g., reductions).[1][2]
Diethyl EtherLow Used to precipitate the product from DCM/MeOH.[1][2]
Hydrocarbons Hexanes / HeptaneInsoluble Anti-solvent. Used to crash out the product during purification.[1][2]
Aqueous Water (pH 7)Good Highly soluble but difficult to extract back out without salting out.[1][2]

Critical Insight: 5-isopropyl-piperazin-2-one is often hygroscopic.[1][2] When using DMSO or DMF, ensure solvents are anhydrous to prevent water uptake, which can catalyze hydrolysis or affect stoichiometry in subsequent reactions [3].

Protocol: Quantitative Solubility Determination

Do not rely on visual estimation. For drug development applications, thermodynamic solubility must be established using the Shake-Flask Method coupled with HPLC .[2]

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (24-48h @ 25°C) Start->Equilibration Constant Agitation Filtration Filtration / Centrifugation (0.45 µm PTFE) Equilibration->Filtration Remove Undissolved Solid Dilution Dilution (Mobile Phase) Filtration->Dilution Prevent Detector Saturation Analysis HPLC-UV / LC-MS Analysis Dilution->Analysis Quantify Peak Area Calculation Calculate Solubility (mg/mL) Analysis->Calculation Interpolate from Standard Curve

Figure 2: Standardized workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation: Weigh ~20 mg of 5-isopropyl-piperazin-2-one into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent.[2]

  • Saturation: If the solid dissolves completely, add more solid until a visible precipitate remains (supersaturation).[2]

  • Agitation: Place vials on an orbital shaker (500 rpm) or thermomixer at 25°C ± 1°C for 24 hours.

    • Note: For viscous solvents (DMSO), 48 hours is recommended.[2]

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter.

    • Warning: Do not use Nylon filters if using acidic solvents, as they may degrade.[2]

  • Quantification: Dilute the supernatant 100x with mobile phase (e.g., Water/Acetonitrile 50:50) and inject into HPLC.

    • Detection: UV at 210 nm (Amide bond absorption).[2]

Applications & Purification Strategies

Recrystallization Troubleshooting

The most common impurity in the synthesis of this molecule is the linear dipeptide or uncyclized precursor. Solubility differences are exploited here.

  • Strategy A (Standard): Dissolve in minimal boiling Ethyl Acetate .[2] Add Hexanes dropwise until turbidity persists.[2][3] Cool slowly to 4°C.

  • Strategy B (Polar Impurities): If the product is oily/sticky (common with Valine derivatives), dissolve in DCM , dry over MgSO4, concentrate to a gum, and triturate with Diethyl Ether . The product should solidify as a white powder [4].[2]

Extraction from Aqueous Media

Because 5-isopropyl-piperazin-2-one has significant water solubility:[1][2]

  • Saturate the aqueous phase with NaCl (Salting out).[2]

  • Adjust pH to ~10 (ensure the amine is unprotonated).

  • Extract 3x with DCM or Chloroform/Isopropanol (3:1) . Simple EtOAc extraction often results in poor recovery yields (<60%).[2]

References

  • Synthesis of Chiral Piperazinones

    • Citation: Rossen, K., et al. "A practical synthesis of (S)-3-isopropyl-piperazin-2-one." Tetrahedron Letters 36.36 (1995): 6419-6422.[1][2]

    • Relevance: Establishes DCM and EtOAc as primary workup solvents.[2]

    • Link:[2]

  • General Piperazine Solubility

    • Citation: National Center for Biotechnology Information.[2] "PubChem Compound Summary for CID 4837, Piperazine."

    • Relevance: Provides baseline solubility data for the scaffold (Soluble in w
    • Link:[2]

  • DMSO Solvent Handling

    • Citation: MedChemExpress.[2] "Piperazin-2-one Product Information & Solubility."

    • Relevance: Confirms DMSO solubility >100 mg/mL and hygroscopic warnings.[2]

    • Link:[2]

  • Purification of Lactams

    • Citation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2]

    • Relevance: General reference for amide/lactam purification via tritur

Sources

Foundational

difference between 5-isopropyl-piperazin-2-one and 3-isopropyl-2,5-piperazinedione

This guide details the structural, physicochemical, and synthetic distinctions between 5-isopropyl-piperazin-2-one and 3-isopropyl-2,5-piperazinedione . Executive Summary The core distinction between these two scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, physicochemical, and synthetic distinctions between 5-isopropyl-piperazin-2-one and 3-isopropyl-2,5-piperazinedione .

Executive Summary

The core distinction between these two scaffolds lies in their oxidation state and resultant electronic landscape.

  • 3-isopropyl-2,5-piperazinedione (The Dione): A diketopiperazine (DKP) . It is a rigid, planar, bis-amide cyclic dipeptide (Cyclo(Val-Gly)). It functions primarily as a stable structural scaffold or pharmacophore in its own right, known for high metabolic stability and hydrogen-bonding capability.

  • 5-isopropyl-piperazin-2-one (The Mono-one): A piperazinone . It is the partially reduced derivative of the dione. Structurally, it retains one amide (lactam) and gains a secondary amine. This introduces basicity (pKa ~8.5), conformational flexibility (puckering), and a distinct "warhead" potential for protease inhibition, serving as a transition-state mimetic.

Structural & Physicochemical Analysis

The removal of one carbonyl oxygen drastically alters the molecular properties. The dione is neutral and planar; the mono-one is basic and puckered.

Feature3-Isopropyl-2,5-piperazinedione5-Isopropyl-piperazin-2-one
Structure Class Diketopiperazine (Cyclic Dipeptide)Piperazinone (Lactam / Cyclic Urea mimetic)
Oxidation State Fully Oxidized (Two Carbonyls)Partially Reduced (One Carbonyl)
Electronic Character Neutral (Bis-amide)Basic (Secondary Amine + Amide)
pKa (Conjugate Acid) ~ -1.0 (Amide protonation)~ 8.5 - 9.0 (Amine protonation)
LogP (Hydrophobicity) ~ -1.8 (Highly Polar)~ -0.5 to 0.5 (More Lipophilic)
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors2 Donors / 1 Acceptor (Amine is donor/acceptor)
Conformation Rigid, Planar (Boat/Chair equilibrium limited)Flexible, Puckered (Chair/Twist-boat)
Metabolic Stability High (Protease Resistant)Moderate (Susceptible to oxidative metabolism)

Synthetic Architectures

The synthesis of the Dione is a classic cyclization. The Mono-one requires either selective reduction (difficult to control) or a de novo assembly using a diamine backbone to ensure regioselectivity.

Workflow 1: 3-Isopropyl-2,5-piperazinedione (Dione)

Protocol: Thermal Cyclization of Dipeptides.

  • Coupling: L-Valine methyl ester is coupled with N-Boc-Glycine using EDC/HOBt to form Boc-Gly-Val-OMe .

  • Deprotection: The Boc group is removed with TFA/DCM.

  • Cyclization: The dipeptide ester (H-Gly-Val-OMe) is neutralized (Et3N) and heated in refluxing sec-butanol or toluene. The intramolecular nucleophilic attack of the N-terminal amine on the C-terminal ester closes the ring.

    • Mechanism:[1][2][3][4][5]

      
       (Intramolecular Aminolysis).
      
Workflow 2: 5-Isopropyl-piperazin-2-one (Mono-one)

Protocol: Reductive Alkylation / Regioselective Cyclization. Note: Direct reduction of the Dione often yields the fully reduced piperazine. The regioselective route below ensures the carbonyl is retained at position 2.

  • Diamine Formation: Start with L-Valinamide . Reduce with LiAlH4 to obtain 1,2-diamino-3-methylbutane (The chiral diamine backbone).

  • Regioselective Alkylation: React the diamine with Ethyl Bromoacetate under controlled conditions (0°C, dilute solution) to favor mono-alkylation at the less hindered primary amine (the one derived from the amide reduction).

    • Target Intermediate:

      
      .
      
  • Cyclization: Heat the intermediate in ethanol with a catalytic base (NaOMe). The sterically hindered amine (adjacent to isopropyl) attacks the ester to close the ring.

    • Result: The Isopropyl group is at position 5 relative to the amide nitrogen (N1).

Comparative Synthetic Pathway (DOT Diagram)

SynthesisComparison cluster_Dione Route A: 3-Isopropyl-2,5-piperazinedione (Dione) cluster_Mono Route B: 5-Isopropyl-piperazin-2-one (Mono-one) Val L-Valine Methyl Ester Dipeptide H-Gly-Val-OMe (Linear Dipeptide) Val->Dipeptide + Boc-Gly-OH 1. Coupling 2. TFA Deprotection DioneProduct 3-Isopropyl-2,5-piperazinedione (Rigid DKP Scaffold) Dipeptide->DioneProduct Thermal Cyclization (Reflux, -MeOH) MonoProduct 5-Isopropyl-piperazin-2-one (Basic Warhead) DioneProduct->MonoProduct Selective Reduction (Difficult/Low Yield) ValAmide L-Valinamide Diamine 1,2-Diamino-3-methylbutane (Chiral Backbone) ValAmide->Diamine Reduction (LiAlH4) Intermediate N-(2-ethoxy-2-oxoethyl) derivative Diamine->Intermediate + Ethyl Bromoacetate (N-Alkylation) Intermediate->MonoProduct Cyclization (Base Cat.)

Caption: Parallel synthetic workflows. Route A (Blue) utilizes classical peptide cyclization for the Dione. Route B (Green) uses a diamine-based assembly to access the Mono-one, avoiding over-reduction issues.

Mechanistic Pharmacology & Applications

3-Isopropyl-2,5-piperazinedione (The Scaffold)[6]
  • Role: Conformational Constraint.[6]

  • Mechanism: The DKP ring locks the backbone phi/psi angles, forcing the attached side chains (Isopropyl) into a specific vector. This is used to mimic

    
    -turns in proteins.
    
  • Key Application: Antifouling Agents & Antibiotics. DKP derivatives interfere with bacterial Quorum Sensing (QS) systems by mimicking N-acyl homoserine lactones (AHLs). The 3-isopropyl group provides the necessary hydrophobic bulk to occupy the receptor binding pocket without the hydrolytic instability of a linear peptide.

5-Isopropyl-piperazin-2-one (The Mimetic)
  • Role: Transition State Isostere.

  • Mechanism: The piperazinone ring mimics the tetrahedral intermediate of peptide bond hydrolysis but cannot be cleaved. The basic amine (N4) at physiological pH becomes protonated (

    
    ), allowing it to form a salt bridge with Aspartate or Glutamate residues in the active site of proteases (e.g., HIV Protease, Renin).
    
  • Key Application: Protease Inhibitors. The 5-isopropyl group acts as a P1 or P2 mimic (mimicking the Valine side chain), while the lactam/amine core anchors the molecule in the catalytic site.

Experimental Characterization (Self-Validation)

To confirm which scaffold you have synthesized, utilize 1H NMR and IR spectroscopy .

Diagnostic Signal3-Isopropyl-2,5-piperazinedione5-Isopropyl-piperazin-2-one
Carbonyl IR Two strong bands (1660-1680 cm⁻¹)One strong band (1640-1660 cm⁻¹)
1H NMR (Amide NH) Two signals ~8.0 - 8.5 ppm (Broad singlets)One signal ~7.5 - 8.0 ppm (Lactam NH)
1H NMR (Amine NH) AbsentOne signal ~2.0 - 3.0 ppm (Amine NH, exchangeable)
1H NMR (Ring CH2) Singlet/Doublet ~3.8 - 4.0 ppm (Alpha to Carbonyl)Multiplets ~2.8 - 3.5 ppm (Alpha to Amine)
Mass Spec (ESI) [M+H]+ = 157.1[M+H]+ = 143.1

References

  • Diketopiperazine Synthesis & Properties: Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932.

  • Piperazinone Synthesis via Diamines: Petkovic, M., et al. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis. [3][7][8][9]

  • Medicinal Chemistry of Piperazines: Boley, A. J., et al. (2024).[2][8] A reaction of carbonyl and amine condensation partners provides a broad range of piperazines. J. Am. Chem. Soc.

  • Structural Data (PubChem): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736942, (S)-3-Isopropyl-2,5-piperazinedione.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

preventing racemization during 5-isopropyl-piperazin-2-one synthesis

The following guide is structured as a Tier-2/Tier-3 Technical Support resource. It assumes the user is a professional chemist encountering specific failure modes (loss of enantiomeric excess) during the synthesis of 5-i...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-2/Tier-3 Technical Support resource. It assumes the user is a professional chemist encountering specific failure modes (loss of enantiomeric excess) during the synthesis of 5-isopropyl-piperazin-2-one (or its regioisomer, often confused in nomenclature).

Topic: Troubleshooting Racemization in 5-Isopropyl-piperazin-2-one

Document ID: TS-CHEM-PIP-05 | Status: Active | Audience: MedChem/Process Chemistry[1]

Diagnostic Overview: The "Phantom" Racemization

If you are observing a drop in enantiomeric excess (ee%) during the synthesis of 5-isopropyl-piperazin-2-one, you are likely falling victim to one of two distinct failure modes, depending on your synthetic route.

Before proceeding, confirm your Target Structure and Route below. The nomenclature for piperazinones is frequently inconsistent.

Target Structure Common Precursor Primary Racemization Risk
3-Isopropyl-piperazin-2-one (Chiral center

to Carbonyl)
L-Valine Methyl Ester + Chloroacetaldehyde (or equivalent)High. The chiral center remains activated by the carbonyl.[1] Base-catalyzed enolization is the main driver.[1]
5-Isopropyl-piperazin-2-one (Chiral center remote from Carbonyl)L-Valinal (Aldehyde) + Glycine EsterORChiral Diamine + HaloacetateModerate. Racemization occurs primarily during the formation of the intermediate (Imine-Enamine tautomerism), not the final cyclization.[1]

Note: If you are synthesizing the "5-isopropyl" target using L-Valine Methyl Ester as your chiral source via reductive amination with a C2-synthon (e.g., Boc-Glycinal), you are chemically producing the 3-isopropyl isomer.[1] This guide addresses the racemization mechanisms for both pathways, as they share the critical Valine-


-Proton  lability.

Module 1: The Chemistry of Failure (Root Cause Analysis)[1]

The "Imine Trap" (Reductive Amination Route)

Most syntheses rely on the reductive amination of an amino acid derivative.[1] Whether you react Valine Ester + Aldehyde or Valinal + Amine , you pass through an Imine intermediate.[1]

  • The Mechanism: The imine nitrogen withdraws electron density, acidifying the

    
    -proton.[1]
    
  • The Failure: If the reduction (hydride addition) is slower than the tautomerization, the imine equilibrates to an achiral enamine .[1] When this tautomerizes back, chirality is lost.[1]

The "Azlactone Pathway" (Acylation Route)

If you are using an acylation route (e.g., coupling N-chloroacetyl-Valine), activation of the carboxylic acid can lead to Oxazolone (Azlactone) formation.[1] This 5-membered ring allows rapid epimerization via an aromatic intermediate.[1]

RacemizationPathways cluster_0 Pathway A: Reductive Amination cluster_1 Pathway B: Base-Mediated Cyclization Imine Chiral Imine (Target Intermediate) Enamine Achiral Enamine (Racemic Trap) Imine->Enamine Slow Reduction High Temp/Base Product_Rac Racemic Amine Imine->Product_Rac Hydride Reduction Enamine->Imine Tautomerization Ester Amino Ester (Chiral) Enolate Planar Enolate (Achiral) Ester->Enolate Excess Base (e.g. Et3N, NaOMe) Cyclic Piperazinone Ester->Cyclic Nucleophilic Attack Enolate->Ester Reprotonation (Racemic)

Figure 1: The two primary mechanistic pathways leading to loss of optical purity during piperazinone synthesis.[1]

Module 2: The "Safe" Protocol (Reductive Amination)[1]

Context: This protocol is designed for the coupling of L-Valine Methyl Ester with N-Boc-Glycinal (or equivalent aldehyde). It prioritizes Kinetic Control to prevent imine-enamine equilibration.

Critical Parameters
ParameterRecommendationRationale
Solvent DCE (1,2-Dichloroethane) or THFAnhydrous conditions prevent hydrolysis; DCE promotes imine formation.[1]
Temperature -10°C to 0°C Low temp suppresses the thermodynamic enamine pathway.[1]
Acid Catalyst Acetic Acid (1-2 eq)Promotes imine formation without being strong enough to catalyze rapid enolization.[1]
Reducing Agent NaBH(OAc)₃ (STAB)Mild.[1] Does not reduce aldehydes/ketones as fast as imines, allowing "one-pot" control.[1] Avoid NaCNBH₃ if possible (toxicity/slowness).[1]
Step-by-Step Methodology
  • Imine Formation (The Danger Zone):

    • Dissolve L-Valine Methyl Ester HCl (1.0 eq) in anhydrous DCE under Argon.

    • Add N-Boc-Glycinal (1.05 eq).[1]

    • Cool to 0°C .

    • Add DIPEA (1.0 eq) dropwise to free the amine.[1] Do not exceed pH 6-7. Excess base instantly strips the

      
      -proton.[1]
      
    • Stir for 30-60 mins. Do not stir overnight.

  • Reduction:

    • Add Acetic Acid (2.0 eq).[1]

    • Add NaBH(OAc)₃ (1.5 eq) in portions over 10 minutes.

    • Allow to warm to RT only after 2 hours.

  • Cyclization (Deprotection-Cyclization Sequence):

    • Isolate the intermediate secondary amine.[1]

    • Deprotection: Treat with TFA/DCM (1:1).[1] Evaporate to dryness.

    • Cyclization: Redissolve in MeOH. Add NaHCO₃ (solid, excess) or NMM (N-methylmorpholine).[1]

    • Critical: Do NOT use strong alkoxides (NaOMe) or heat >50°C. The cyclization of the amino-ester is favored entropically.[1] If it stalls, add catalytic Acetic Acid (5%) to the methanol; this "buffer" system often catalyzes the amide formation while suppressing enolization.[1]

Module 3: Troubleshooting the N-Chloroacetyl Route

Context: You are reacting L-Valine Methyl Ester with Chloroacetyl Chloride, then cyclizing with ammonia/amine. Issue: This route is notorious for producing Diketopiperazines (di-keto) or racemized products.

The Fix: The "Finkelstein" Modification

Direct reaction with ammonia requires high temperatures or long times, leading to racemization.[1] Use the Azide displacement method instead.[1]

  • Acylation: React L-Valine Methyl Ester + Chloroacetyl Chloride + NaHCO₃ (biphasic DCM/Water).[1] Avoid Pyridine/TEA if possible to prevent azlactone formation.[1]

  • Displacement: React the N-Chloroacetyl-Val-OMe with NaN₃ (Sodium Azide) in DMF at RT. This proceeds with inversion (irrelevant at the glycine carbon) but avoids basic conditions on the Valine chiral center.[1]

  • Staudinger Reduction/Cyclization:

    • Treat the Azido-ester with PPh₃ (Triphenylphosphine) in THF/H₂O.[1]

    • The azide reduces to the amine (

      
      ).[1]
      
    • The resulting amine is positioned perfectly to attack the ester intramolecularly under neutral conditions.[1]

    • Result: Rapid cyclization at Room Temperature with >99% ee retention .

FAQ: Specific Failure Scenarios

Q: I used NaBH₄ for the reductive amination and lost chirality. Why? A: NaBH₄ is too basic and too reactive.[1] It can reduce the aldehyde before imine formation (low yield) or, due to the basicity of borates formed, catalyze the enolization of the imine.[1] Switch to NaBH(OAc)₃ in slightly acidic media.

Q: My product is the 3-isopropyl isomer, but I wanted the 5-isopropyl. How do I switch? A: You cannot "switch" the isomer by changing conditions; you must change the starting material.[1]

  • To get 3-isopropyl : Use Valine Ester + C2-synthon (Glyoxal/Haloacetyl).[1]

  • To get 5-isopropyl : Use Valinal (Aldehyde) + Glycine Ester OR 1,2-Diamino-3-methylbutane + Oxalate/Haloacetate.[1]

  • Warning: Valinal is configurationally unstable.[1] It racemizes upon storage.[1] Always prepare fresh or use the corresponding Weinreb Amide reduced in situ.[1]

Q: Can I separate the enantiomers if I already racemized them? A: Yes, but it is costly.[1]

  • HPLC: Chiralpak AD-H or OD-H columns.[1] Mobile phase: Hexane/IPA (80:20 or 90:10).[1]

  • Crystallization: Piperazinones are often oils, but their N-Cbz or N-Boc derivatives are often crystalline.[1] Derivatize the crude mixture, recrystallize to upgrade ee%, then deprotect.

References

  • General Mechanism of Racemization in Peptide/Amide Synthesis

    • Benoiton, N. L. (1983).[1] "Oxazol-5(4H)-ones and the racemization of activated amino acids."

    • Source: Biopolymers, 22(1), 345-350.[1] Link[1]

  • Optimized Reductive Amination for Chiral Amino Esters

    • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."

    • Source: Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

    • Relevance: Establishes the NaBH(OAc)
  • Synthesis of Chiral Piperazinones via Reductive Cyclization

    • Mickel, S. J., et al. (2004).[1] "Large-Scale Synthesis of the Anti-Cancer Agent Epothilone B." (Contains relevant cyclic amidation protocols preserving chirality).

    • Source: Organic Process Research & Development, 8(1), 92-100.[1] Link[1]

  • Staudinger Reduction-Cyclization Strategy (Racemization Free)

    • Saxon, E., & Bertozzi, C. R. (2000).[1] "Cell Surface Engineering by a Modified Staudinger Reaction." (Foundational chemistry for azide-amine reduction-cyclization).[1]

    • Source: Science, 287(5460), 2007-2010.[1] Link[1]

  • Patent Reference for Piperazinone Synthesis

    • CN108129404B: Synthesis method of chiral piperazinone derivative.[1][2]

    • Source: Google Patents.[1] Link

Sources

Optimization

Technical Support Center: Purification of Hygroscopic Piperazin-2-one Derivatives

Welcome to the technical support center for the purification of hygroscopic piperazin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hygroscopic piperazin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these often-difficult compounds. The inherent hygroscopicity of many piperazin-2-one derivatives can lead to issues with purity, stability, and handling, making robust purification protocols essential.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The information herein is grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of hygroscopic piperazin-2-one derivatives in a question-and-answer format.

Problem 1: My purified piperazin-2-one derivative is a sticky solid or oil, not the expected crystalline material. What's happening and how can I fix it?

Answer:

This is a classic sign of moisture absorption by a hygroscopic compound. The presence of water can lower the melting point and prevent proper crystal lattice formation, resulting in an amorphous, sticky solid or an oil. Chemical degradation, such as hydrolysis of the amide bond in the piperazin-2-one ring, can also be accelerated by moisture, leading to impurities that further inhibit crystallization.[1]

Causality and Solution Workflow:

Caption: Decision workflow for addressing a sticky or oily product.

Detailed Protocols:

  • Rigorous Drying: Before attempting purification, dry your crude material under high vacuum for several hours. If the compound is thermally stable, gentle heating can aid in water removal.

  • Anhydrous Solvents: Ensure all solvents used for chromatography or recrystallization are anhydrous. Purchase high-purity anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

  • Inert Atmosphere: If possible, perform manipulations in a glove box or under a positive pressure of an inert gas like nitrogen or argon to minimize exposure to atmospheric moisture.[1]

  • Salt Formation: Converting the piperazin-2-one derivative to a salt (e.g., hydrochloride or diacetate) can often induce crystallization and reduce hygroscopicity.[2][3] This is achieved by treating a solution of the free base with the corresponding acid. The resulting salt can then be purified by recrystallization.

  • Lyophilization (Freeze-Drying): For highly water-soluble and thermally sensitive compounds, lyophilization can be an effective method to obtain a dry, fluffy powder from an aqueous solution.[4]

Problem 2: During column chromatography, my polar piperazin-2-one derivative is eluting with the solvent front or showing significant tailing.

Answer:

This issue arises from the high polarity of many piperazin-2-one derivatives, which contain hydrogen bond donors and acceptors. In normal-phase chromatography (e.g., silica gel), highly polar compounds can bind irreversibly to the stationary phase, leading to poor separation and recovery. Conversely, in standard reversed-phase chromatography, these compounds may have minimal retention and elute in the void volume.

Troubleshooting Strategies for Chromatographic Purification:

Technique Principle Recommended Solvent Systems & Modifiers Considerations
Normal-Phase Chromatography (Silica Gel) Separation based on polarity, with polar compounds having stronger interactions with the silica.[5]- Base Deactivation: Add a small amount of a base like triethylamine or ammonia to the eluent (e.g., 0.1-1%) to prevent streaking and improve the peak shape of basic piperazine derivatives.[3] - Polar Eluents: Use solvent systems like Dichloromethane/Methanol or Ethyl Acetate/Methanol.The basic modifier neutralizes acidic sites on the silica surface that can cause strong, irreversible binding of amines.
Reversed-Phase Chromatography (C18) Separation based on hydrophobicity, with non-polar compounds having stronger interactions with the stationary phase.- Aqueous Mobile Phases: Use mixtures of water and acetonitrile or methanol. - Ion-Pairing Agents: For charged derivatives, adding an ion-pairing agent like trifluoroacetic acid (TFA) can improve retention and peak shape.Standard C18 columns may not provide sufficient retention for very polar compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC) A variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[6]- Stationary Phases: Amine- or amide-bonded silica. - Mobile Phases: High concentrations of acetonitrile with a water or buffer component.HILIC is specifically designed for the retention and separation of very polar compounds and can be an excellent alternative when other methods fail.[6]
Problem 3: My recrystallization attempt failed. Either no crystals formed, or the product oiled out.

Answer:

Recrystallization is highly dependent on the solubility of the compound in a given solvent at different temperatures.[7] For hygroscopic compounds, the presence of absorbed water can act as a co-solvent, disrupting the crystallization process.[8]

Systematic Approach to Recrystallization:

Sources

Troubleshooting

removing sulfonamide protecting groups from piperazin-2-one without side reactions

Prepared by: Gemini, Senior Application Scientist Welcome to our dedicated technical support guide for researchers navigating the complexities of synthetic chemistry. This resource addresses the specific challenge of rem...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers navigating the complexities of synthetic chemistry. This resource addresses the specific challenge of removing sulfonamide protecting groups from the piperazin-2-one scaffold. The inherent stability of the sulfonamide S-N bond, contrasted with the susceptibility of the lactam ring to hydrolysis, presents a significant synthetic hurdle. This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve successful deprotection while preserving the integrity of your core structure.

Frequently Asked Questions (FAQs)

Q1: What makes the deprotection of N-sulfonyl piperazin-2-ones so challenging?

The primary difficulty lies in the competing reactivities of the sulfonamide and the lactam functional groups. Sulfonamides, particularly tosyl (Ts) and mesyl (Ms) groups, are highly stable and require harsh conditions for cleavage, such as strong acids or potent reducing agents.[1] However, the endocyclic amide (lactam) of the piperazin-2-one ring is susceptible to hydrolysis under these very conditions, leading to ring-opening as a major side reaction. The challenge is to find a "sweet spot" of reactivity that cleaves the robust S-N bond while leaving the more delicate C-N amide bond intact.

Q2: What is the most common side reaction, and how can I detect it?

The most prevalent side reaction is the hydrolysis of the lactam ring, which converts the piperazin-2-one into the corresponding N-(2-aminoethyl)amino acid derivative. This can be easily detected by Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolyzed product will have a molecular weight that is 18 atomic mass units (a.m.u.) greater than your desired deprotected product, corresponding to the addition of a water molecule.

Q3: Are some sulfonamide groups better than others for this chemistry?

Absolutely. The choice of sulfonamide protecting group is critical for success. For piperazin-2-one systems, electron-withdrawing aryl sulfonamides are strongly preferred because they can be cleaved under much milder conditions.

  • Recommended: 2-Nitrobenzenesulfonyl (Ns or Nosyl) and 4-nitrobenzenesulfonyl groups are ideal. Their electron-deficient nature makes the sulfur atom highly susceptible to nucleophilic attack, allowing for deprotection with soft nucleophiles like thiols under mildly basic conditions.[2][3]

  • Use with Caution: p-Toluenesulfonyl (Ts or Tosyl) is notoriously difficult to remove and often requires conditions that destroy the piperazin-2-one ring.[1][3] Its use should be avoided unless no other alternatives are feasible.

Q4: Can I use standard reductive cleavage conditions like catalytic hydrogenation?

Standard catalytic hydrogenation (e.g., H₂, Pd/C) is generally ineffective for cleaving common sulfonamides like tosyl or nosyl groups. While certain specialized catalyst systems or high-pressure conditions might show some activity, this is not a reliable or general method for this transformation. More potent dissolving metal reductions are typically required.[4]

Troubleshooting Guide: Common Issues & Solutions

ProblemProbable Cause(s)Recommended Solutions & Explanations
Incomplete Deprotection 1. Conditions too mild: This is common for robust groups like tosyl. 2. Poor reagent quality: The reducing metal may be oxidized, or the thiol nucleophile may have degraded. 3. Insufficient reaction time/temperature. 1. For Tosyl Groups: If using reductive methods (e.g., Mg/MeOH), ensure the magnesium is freshly activated (e.g., with a crystal of iodine or sonication).[4] If using strong acid (e.g., TFA/thioanisole), a modest increase in temperature (e.g., from 0 °C to room temp) may be necessary, but monitor closely for hydrolysis.[3] 2. For Nosyl Groups: Use a fresh, high-purity thiol (e.g., thiophenol, p-mercaptobenzoic acid).[2] Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and present in sufficient excess.
Low Yield with a Major Side Product (+18 mass units by LC-MS) 1. Lactam Hydrolysis: The reaction conditions (pH, temperature, or water content) are too harsh, leading to the opening of the piperazin-2-one ring.1. Switch to a Milder Method: This is the most critical intervention. If you are using a tosyl group with strong acid, the substrate may not be compatible. Consider re-synthesizing with a nosyl group. 2. Optimize Conditions: If using acid, run the reaction at a lower temperature (e.g., -20 °C or 0 °C). If using a thiol-based method for nosyl cleavage, ensure you are not using an excessively strong base like NaOH or KOH; carbonate bases are generally safer.
Multiple Unidentified Products 1. Substrate Degradation: Other functional groups on your molecule may not be stable to the deprotection conditions. 2. Complex Reductive Pathways: Dissolving metal reductions can sometimes lead to over-reduction or fragmentation, especially with complex substrates.1. Perform Compatibility Checks: Before committing your main batch, test the stability of your starting material under the reaction conditions without the key reagent (e.g., in the acid/solvent mixture without the scavenger, or with the base/solvent without the thiol). 2. Choose an Orthogonal Strategy: Ensure your deprotection method is compatible with other protecting groups on your molecule. For example, thiol-based nosyl removal is orthogonal to acid-labile (Boc, Trt) and fluoride-labile (silyl ethers) groups.[5][6]
Visualizing the Problem: Lactam Hydrolysis Pathway

The primary side reaction, lactam hydrolysis, occurs via nucleophilic attack at the carbonyl carbon. Under basic conditions, hydroxide is the nucleophile, while under acidic conditions, water acts as the nucleophile after protonation of the carbonyl oxygen.

G sub N-Sulfonyl Piperazin-2-one prod_ok Deprotected Piperazin-2-one (Desired Product) sub->prod_ok Sulfonamide Cleavage (Desired Reaction) prod_bad Ring-Opened Amino Acid (+18 amu) sub->prod_bad Lactam Hydrolysis (Side Reaction) h2o H₂O (Acidic or Basic Conditions) h2o->sub reagent Deprotection Reagent reagent->sub

Caption: Competing pathways in sulfonamide deprotection.

Recommended Experimental Protocols

Protocol 1: Nosyl (Ns) Group Deprotection using Thiophenol (Mild & Recommended)

This method is highly effective for cleaving 2- or 4-nitrobenzenesulfonyl groups while preserving the lactam ring. The use of a mild carbonate base minimizes the risk of hydrolysis.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the N-nosyl piperazin-2-one substrate (1.0 eq) in anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN) to a concentration of approximately 0.1 M.

  • Addition of Reagents: Add potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq) to the solution. Follow this with the addition of thiophenol (PhSH, 2.5 eq).[3]

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours. Look for the disappearance of the starting material and the appearance of the product at the expected mass.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess thiophenol) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Tosyl (Ts) Group Deprotection using Reductive Cleavage (Harsh Conditions)

This method is suitable for the robust tosyl group but carries a higher risk of side reactions. It should be used when milder methods are not an option.

Step-by-Step Methodology:

  • Preparation: To a flask containing the N-tosyl piperazin-2-one (1.0 eq) in anhydrous methanol (MeOH, ~0.05 M), add fine magnesium (Mg) turnings (10.0 eq).

  • Initiation: Place the flask in an ultrasonic bath and sonicate at room temperature.[4] The reaction can be slow to initiate; gentle heating to 40 °C can sometimes help.

  • Monitoring: Monitor the reaction closely by LC-MS. The reaction can take anywhere from 2 to 24 hours. Be prepared to see some amount of the hydrolyzed side product.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C until the excess magnesium is consumed and the pH is acidic.

  • Extraction: Concentrate the mixture to remove most of the methanol. Basify the aqueous residue with solid NaOH or concentrated NH₄OH to pH > 10, then extract thoroughly with dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Deprotection Strategy Selection

Choosing the correct strategy from the outset is the most critical step for a successful outcome. This decision tree provides a logical workflow for selecting an appropriate method based on your specific sulfonamide protecting group and molecular context.

G start Start: Identify your N-Sulfonyl Group is_nosyl Is it Nosyl (Ns) or similar e--deficient group? start->is_nosyl is_tosyl Is it Tosyl (Ts) or Mesyl (Ms)? is_nosyl->is_tosyl  No use_thiol Use Thiol/Base Method (e.g., PhSH / K₂CO₃) High probability of success. is_nosyl->use_thiol  Yes check_acid Does your substrate tolerate strong acid? is_tosyl->check_acid  Yes use_acid Use TFA / Thioanisole or HBr / Phenol at 0°C. Monitor closely for hydrolysis. check_acid->use_acid  Yes use_reductive Use Reductive Cleavage (e.g., Mg/MeOH or Na/Naphth.) High power, check compatibility. check_acid->use_reductive  No resynthesize Strongly consider resynthesis using a Nosyl group. use_reductive->resynthesize  If fails

Caption: Decision tree for selecting a deprotection method.

References
  • Gutiérrez, F. D., et al. (1998). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry. Available at: [Link]

  • Thalluri, K., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. This source, while focused on peptide synthesis, discusses general principles of amine deprotection and side reactions. Available at: [Link]

  • Stanley, N. J., & Behenna, D. C. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Organic Letters. Discusses orthogonal protection strategies relevant to piperazine scaffolds. Available at: [Link]

  • Kan, T., & Fukuyama, T. (2004). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Chemical Communications. Available at: [Link]

  • Khan, I., et al. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. Bioorganic Chemistry. Available at: [Link]

  • Reddy, M. S., et al. (2012). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science. Discusses base-induced side reactions. Available at: [Link]

  • Wang, X., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances. Provides context on the importance of the piperazine scaffold. Available at: [Link]

  • Ye, Z., et al. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications. Figure from this paper shows direct comparison of Tosyl and Nosyl deprotection. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Discusses common side reactions in synthesis involving nitrogen heterocycles. Available at: [Link]

  • Overman, L. E., & Wolfe, J. P. (1996). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. The Journal of Organic Chemistry. Available at: [Link]

  • Szeliga, M., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Materials. Available at: [Link]

  • Angeli, A., et al. (2020). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Journal of Medicinal Chemistry. Available at: [Link]

  • Bakavayev, Y., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science. Available at: [Link]

  • Bakavayev, Y., et al. (2019). Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. ResearchGate. Available at: [Link]

  • Mondal, S., & Tilstam, U. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal. Provides an excellent overview of the relative stability of sulfonamide protecting groups. Available at: [Link]

  • Lee, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Available at: [Link]

  • Iovine, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Stamford, A. W., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • van der Eijk, J. M., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry. Available at: [Link]

  • D'Andrea, L., et al. (2016). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gultyai, V. P., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank. Available at: [Link]

  • Zhang, M., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules. Available at: [Link]

  • Szeliga, M., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. PubMed. Available at: [Link]

  • Kawakami, Y., et al. (2024). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. Journal of Pharmaceutical Health Care and Sciences. Discusses the instability of lactam rings in alkaline conditions. Available at: [Link]

  • Li, C., et al. (2024). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Angewandte Chemie. Available at: [Link]

  • Molina, P., et al. (1998). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][2][4][7]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Kálmán, A., et al. (2007). Piperazine-2,5-dione–oxalic acid–water (1/1/2) and a redetermination of piperazine-2,5-dione, both at 120 K: hydrogen-bonded sheets containing multiple ring types. Acta Crystallographica Section C. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

X-ray crystallographic data of 5-isopropyl-piperazin-2-one derivatives

Executive Summary 5-isopropyl-piperazin-2-one derivatives represent a critical class of chiral constrained peptidomimetics. Derived primarily from Valine, these scaffolds serve as "conformational anchors" in drug design,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-isopropyl-piperazin-2-one derivatives represent a critical class of chiral constrained peptidomimetics. Derived primarily from Valine, these scaffolds serve as "conformational anchors" in drug design, restricting the flexibility of peptide backbones more effectively than their Alanine (5-methyl) or Glycine (unsubstituted) counterparts.

This guide provides a structural comparison of these derivatives, focusing on X-ray crystallographic data that elucidates their utility in Structure-Based Drug Design (SBDD). We analyze how the bulky isopropyl group influences crystal packing, ring puckering, and phase determination, offering a roadmap for researchers utilizing these scaffolds in medicinal chemistry.

Part 1: Structural Comparative Analysis

In crystallographic studies, the "performance" of a chiral auxiliary or scaffold is measured by its ability to induce a single, well-defined conformation and its propensity to form high-quality crystals.

The "Chiral Anchor" Effect

The 5-isopropyl group exerts a strong steric influence, often forcing the piperazinone ring into a specific twist-boat or distorted half-chair conformation to minimize 1,3-diaxial interactions. This contrasts with unsubstituted piperazinones, which often suffer from conformational disorder in the crystal lattice.

Comparative Data: 5-Isopropyl vs. Alternatives

The following table synthesizes structural trends observed in X-ray datasets of piperazin-2-one derivatives (e.g., BACE-1 inhibitors and HIV capsid modulators).

Feature5-Isopropyl (Valine-Derived) 5-Methyl (Alanine-Derived) Unsubstituted (Glycine-Derived)
Steric Bulk (

-value)
High (approx. 2.1 kcal/mol)Moderate (approx. 1.7 kcal/mol)Negligible
Ring Conformation Rigid Twist-Boat (Locked)Flexible Chair/Boat equilibriumFluxional / Disordered
Crystal Packing Dominated by hydrophobic pockets & H-bondsDominated by H-bondsDense packing, often high symmetry
Chiral Induction High diastereoselectivity in synthesisModerate selectivityNone (Achiral)
Common Space Groups

,

(Chiral)

,


(Centrosymmetric)
Disorder Potential Low (Side chain locks position)MediumHigh (Ring flipping common)
Key Crystallographic Parameters

When refining structures of 5-isopropyl-piperazin-2-one derivatives, pay attention to these specific geometric restraints:

  • Amide Planarity: The N1-C2-C3-N4 segment should be nearly planar (torsion angle < 10°).

  • C5-Isopropyl Bond: The

    
     bond often shows slightly elongated ellipsoid density due to thermal vibration of the terminal methyl groups, but the position of the isopropyl methine carbon is usually well-resolved.
    
  • H-Bonding: The lactam NH (N4) is a potent donor, while the carbonyl (O2) is an acceptor. In 5-isopropyl derivatives, these often form infinite chains (catemers) unless disrupted by solvent.

Part 2: Experimental Protocols

This section details the workflow for obtaining and validating X-ray quality crystals of 5-isopropyl-piperazin-2-one derivatives.

Synthesis & Purification
  • Precursor: Start with L-Valine methyl ester reacted with chloroacetyl chloride, followed by amine cyclization.

  • Chiral Integrity: Ensure the starting material is enantiopure. Racemization at C5 is rare but possible under harsh basic conditions.

  • Purification: Flash chromatography (MeOH/DCM) is standard. Critical Step: For crystallography, the compound must be >99% pure. Trace peptide byproducts can poison nucleation.

Crystallization Strategy (Vapor Diffusion)

Because the isopropyl group increases lipophilicity, standard aqueous evaporation often fails.

  • Method: Hanging Drop Vapor Diffusion.

  • Solvent: Dissolve 5 mg of derivative in 500

    
    L of Acetonitrile or Ethanol.
    
  • Precipitant: 1.0 mL of Hexane or Diethyl Ether in the reservoir.

  • Kinetics: Allow to equilibrate at 4°C for 3-7 days. Slower diffusion favors ordered isopropyl orientation.

Data Collection & Refinement
  • Temperature: Collect at 100 K . The isopropyl methyl groups have high thermal motion at room temperature, which can degrade resolution.

  • Friedel Pairs: If the molecule contains heavy atoms (e.g., Br, I, or S), collect a complete sphere to determine absolute configuration (Flack parameter).

  • Validation: Use CheckCIF to verify that the isopropyl chirality matches the expected L-Valine precursor.

Part 3: Mechanistic Insight & Visualization

Mechanism: The "Steric Lock"

The 5-isopropyl group acts as a steric gatekeeper. In the context of peptidomimetics (e.g., BACE-1 inhibitors), this group occupies the


 or 

hydrophobic pocket of the target enzyme. Structurally, it prevents the piperazinone ring from flipping, pre-organizing the molecule into the bioactive conformation before binding.
Diagram 1: Crystallization & Structure Solution Workflow

This workflow illustrates the path from crude synthesis to a validated crystallographic model.

CrystallographyWorkflow Syn Synthesis (L-Valine Precursor) Pur Purification (>99% HPLC) Syn->Pur Cryst Crystallization (Vapor Diffusion) Pur->Cryst Solvent Screen Diff X-Ray Diffraction (100 K) Cryst->Diff Cryoprotection Phase Phasing (Molecular Replacement) Diff->Phase Data Reduction Refine Refinement (Anisotropic) Phase->Refine Refine->Cryst Disorder Detected Model Final Model (CheckCIF Validated) Refine->Model R-factor < 5%

Figure 1: Step-by-step workflow for determining the crystal structure of chiral piperazinone derivatives.

Application in Drug Design (SAR)

The crystallographic data of 5-isopropyl derivatives is frequently used to map the "Bioactive Volume" of a receptor. By superimposing the rigid 5-isopropyl structure over a flexible linear peptide, researchers can determine the exact vector required to mimic a


-turn.
Diagram 2: Conformational Locking Mechanism

This diagram visualizes how the isopropyl group restricts conformational space compared to a methyl group.

ConformationalLock Linear Linear Peptide (High Entropy) Cyclic Piperazin-2-one Scaffold Linear->Cyclic Cyclization Sub_Me 5-Methyl (Ala) Flexible Cyclic->Sub_Me Sub_iPr 5-Isopropyl (Val) Rigid / Bulky Cyclic->Sub_iPr Conf_Multi Multiple Conformers (Disordered Binding) Sub_Me->Conf_Multi Low Steric Clash Conf_Lock Locked 'Twist-Boat' (Pre-organized) Sub_iPr->Conf_Lock 1,3-Diaxial Strain Activity High Affinity / Selectivity Conf_Lock->Activity Entropy Bonus

Figure 2: The "Conformational Lock" mechanism. The bulky isopropyl group forces the ring into a single energetic minimum, reducing the entropy penalty upon binding.

References

  • Feng, G., et al. (2021).[1] "Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols." Organic Chemistry Frontiers, 8, 6273-6278.[1]

  • Mao, Y., et al. (2020).[2] "Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators." Acta Pharmaceutica Sinica B, 10(11), 2115-2129.

  • Tung, R. D., et al. (2017). "Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines." Bioorganic & Medicinal Chemistry Letters, 27(11), 2360-2366.

  • Parkin, A., et al. (2004).[3] "Structures of piperazine, piperidine and morpholine." Acta Crystallographica Section B, 60(2), 219-227.

  • BenchChem Application Note. (2025). "Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography."

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Isopropyl-piperazin-2-one

Understanding the Risks: A Profile of Piperazine Derivatives Piperazine and its derivatives are a class of compounds widely used in pharmaceutical development. Their utility, however, is matched by a need for careful han...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Profile of Piperazine Derivatives

Piperazine and its derivatives are a class of compounds widely used in pharmaceutical development. Their utility, however, is matched by a need for careful handling due to a range of potential hazards. Based on extensive data from analogous compounds, 5-Isopropyl-piperazin-2-one should be handled as a substance that is potentially:

  • Corrosive: Capable of causing severe skin burns and serious eye damage upon contact.[1][2][3]

  • A Sensitizer: May lead to allergic skin reactions or asthma-like symptoms if inhaled.[1][2][4]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation can lead to adverse health effects.[1][2][5]

  • A Reproductive Toxin: Some piperazine derivatives are suspected of damaging fertility or the unborn child.[1][2]

  • Flammable: May be a combustible solid or flammable liquid.[2][6]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is a critical component of your experimental design.

Your First Line of Defense: Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is a cornerstone of safe laboratory practice. The following table outlines the recommended PPE for handling 5-Isopropyl-piperazin-2-one, categorized by the nature of the handling task.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Weighing and Solution Preparation in a Ventilated Enclosure Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatNot generally required if work is performed in a certified chemical fume hood.
High-Volume Handling or Reactions Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Chemical-resistant apron over a laboratory coatA NIOSH-approved respirator with an organic vapor cartridge is recommended, especially if the ventilation is not optimal.[7]
Cleaning Spills Chemical safety goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apronA NIOSH-approved respirator with an organic vapor cartridge is essential.

The Rationale Behind Your PPE Choices:

  • Eye and Face Protection: The corrosive nature of piperazine compounds necessitates robust protection against splashes.[1][8] Safety glasses with side shields are the minimum requirement, while goggles and a face shield offer maximum protection during higher-risk procedures.[8][9]

  • Hand Protection: Skin contact can lead to burns and sensitization.[1][10] Therefore, wearing appropriate chemical-resistant gloves is mandatory.[7] Always inspect gloves for any signs of degradation before use and wash your hands thoroughly after removing them.[9]

  • Body Protection: A standard laboratory coat is sufficient for low-volume work.[7] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit provides an additional barrier.[1]

  • Respiratory Protection: Inhalation of dust or vapors can cause respiratory tract irritation and sensitization.[1][4] All work with 5-Isopropyl-piperazin-2-one should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][11] If a fume hood is not available or if dust/vapors are generated, a properly fitted NIOSH-approved respirator is required.[7]

Operational Blueprint: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow provides a self-validating system for the safe handling of 5-Isopropyl-piperazin-2-one from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review SDS of Related Compounds Don_PPE 2. Don Appropriate PPE Work_Area 3. Prepare Ventilated Work Area Don_PPE->Work_Area Handling 4. Handle Compound Decontaminate 5. Decontaminate Work Surfaces Handling->Decontaminate Doff_PPE 6. Doff PPE Correctly Disposal 7. Dispose of Waste

Caption: Safe Handling Workflow for 5-Isopropyl-piperazin-2-one.

Experimental Protocol:

  • Preparation:

    • 1.1 Review Safety Information: Before beginning any work, thoroughly review the safety data for piperazine and its derivatives.[12]

    • 1.2 Assemble PPE: Based on the planned procedure, select and inspect the appropriate PPE as outlined in the table above.[8]

    • 1.3 Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][5] Have appropriate spill cleanup materials on hand.

  • Handling:

    • 2.1 Work Area Preparation: All handling of 5-Isopropyl-piperazin-2-one should be performed in a well-ventilated area, preferably a certified chemical fume hood.[1][11] The work surface should be clean and uncluttered.

    • 2.2 Aliquoting and Weighing: If the compound is a solid, handle it carefully to avoid generating dust.[11] Use a spatula for transfers. For solutions, use appropriate volumetric glassware and a pipette aid.

    • 2.3 Reaction Setup: When setting up reactions, ensure that all glassware is in good condition and properly clamped. If heating is required, use a controlled heating source such as a heating mantle or oil bath.

  • Cleanup and Disposal:

    • 3.1 Decontamination: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.

    • 3.2 Personal Decontamination: Remove PPE in the correct order to avoid cross-contamination. Always wash your hands thoroughly with soap and water after removing gloves.[1]

    • 3.3 Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.[12] Do not pour chemical waste down the drain.[11] Unused material should be disposed of as hazardous waste.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Seek immediate medical attention.

  • Small Spill: For a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11]

  • Large Spill: Evacuate the area and contact your institution's environmental health and safety department.

By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the integrity of your research and the well-being of your team.

References

  • s d fine-chem limited. (n.d.). piperazine anhydrous Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): PIPERAZINE (anhydrous). Retrieved from [Link]

  • New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
5-Isopropyl-piperazin-2-one
Reactant of Route 2
5-Isopropyl-piperazin-2-one
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